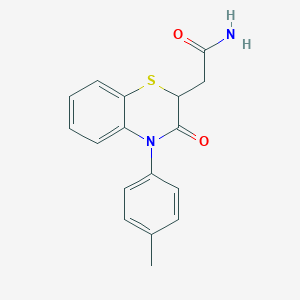

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

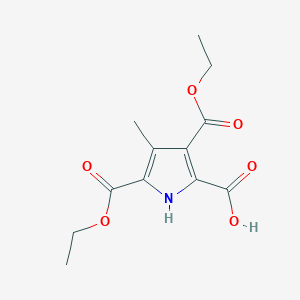

“N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C17H16N2O2S1. It has a molecular weight of 312.4 g/mol1. The CAS number for this compound is 106691-37-61.

Synthesis Analysis

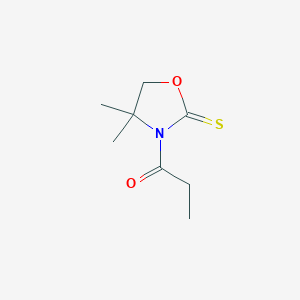

Unfortunately, the specific synthesis process for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis process, it’s recommended to refer to specialized literature or databases.Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by chemical synthesis. Unfortunately, the specific structural analysis for this compound is not available in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other substances.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.科学的研究の応用

Chemical Reactivity and Synthesis Methods

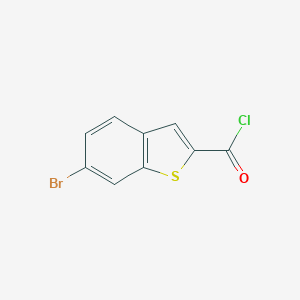

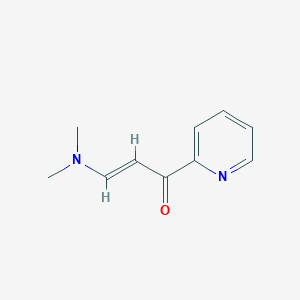

- Chemical Transformations: The compound is involved in reactions yielding various derivatives through treatment with sodium hydroxide, showcasing its reactivity and the formation of lactam and α,β-unsaturated acid derivatives. Notably, reactions with 6-methyl- and 6-bromo-derivatives indicate a complex reaction pattern that is crucial for synthesizing specific benzothiazine derivatives (Coutts, Matthias, Mah, & Pound, 1970).

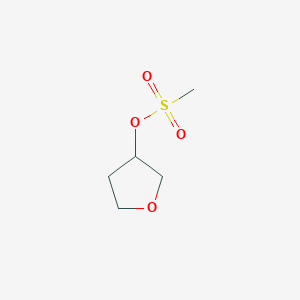

- Synthetic Pathways: Innovative synthesis methods have been developed for creating benzothiazine derivatives with antimicrobial properties by reacting o-Amino thiophenol and maleic anhydride, followed by esterification. These methods are pivotal for expanding the compound's applications in medicinal chemistry and drug development (Kalekar, Bhat, & Koli, 2011).

Antimicrobial and Antifungal Applications

- Antimicrobial Activity: A study synthesized and evaluated benzothiazine derivatives for their antimicrobial efficacy against various bacterial and fungal strains, demonstrating significant antibacterial and antifungal activities. This suggests potential uses in developing new antimicrobial agents (Gupta & Wagh, 2006).

- Synthesis for Antitumor Applications: Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides highlighted the compound's role in synthesizing novel derivatives with observed antitumor activities, indicating its importance in cancer research (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).

Safety And Hazards

The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. Unfortunately, the specific safety and hazard information for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is not available in the search results.

将来の方向性

The future directions of a compound can include potential applications, ongoing research, and areas of interest for future studies. Unfortunately, the specific future directions for “N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” are not available in the search results.

Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, it’s recommended to refer to specialized literature or databases.

特性

IUPAC Name |

N-(4-methylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-6-8-12(9-7-11)18-16(20)10-15-17(21)19-13-4-2-3-5-14(13)22-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKDZGVFCPRWDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)